molecular formula C10H6ClNO B1585622 2-Chloroquinoline-3-carbaldehyde CAS No. 73568-25-9

2-Chloroquinoline-3-carbaldehyde

Cat. No. B1585622
CAS RN: 73568-25-9
M. Wt: 191.61 g/mol
InChI Key: SDKQWXCBSNMYBN-UHFFFAOYSA-N
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Description

2-Chloroquinoline-3-carbaldehyde is a chemical compound that has attracted much attention due to its considerable biological and pharmacological activities . It is used as a precursor and building block for the synthesis of a wide range of heterocyclic systems and potent antibiotics for microbial and cancer treatment .


Synthesis Analysis

The synthesis of 2-Chloroquinoline-3-carbaldehydes involves the Vilsmeier-Haack reaction . This reaction involves the preparation of 2-Chloroquinoline-3-carbaldehydes and 2-chloro-4-methyl-quinoline-3-carbaldehyde from acetanilide and acetoacetanilide .


Molecular Structure Analysis

The molecular structure of 2-Chloroquinoline-3-carbaldehyde is based on the quinoline ring system . The quinoline ring system is a basic skeleton of many naturally occurring compounds .


Chemical Reactions Analysis

2-Chloroquinoline-3-carbaldehydes undergo various chemical reactions due to the presence of two active moieties, chloro- and aldehyde functions . These reactions include substitution reactions, reactions with primary amines to produce Schiff’s bases, and reactions with substituted isothiocyanates and α-halocarbonyl compounds .


Physical And Chemical Properties Analysis

2-Chloroquinoline-3-carbaldehyde appears as a slightly pale yellow to yellow-green crystal or powder . It has a CAS Number of 73568-25-9 .

Scientific Research Applications

  • Scientific Field : The compound “2-Chloroquinoline-3-carbaldehyde” is primarily studied in the field of organic chemistry, specifically in the synthesis of heterocyclic organic compounds .

  • Methods of Application : One of the methods mentioned in the literature is the Vilsmeier-Haack reaction, which is used to prepare 2-chloroquinoline-3-carbaldehyde and 2-chloro-4-methyl-quinoline-3-carbaldehyde from acetanilide .

  • Results or Outcomes : The compound and its derivatives have attracted much attention due to their considerable biological and pharmacological activities, including antimicrobial, anti-inflammatory, antimalarial, and antivirus activities .

  • Synthesis of Quinoline Ring Systems : This compound is used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

  • Biological Evaluation : The biological evaluation and the synthetic applications of the target compounds were illustrated . The corresponding bromo derivative exhibited the highest antibacterial activity against Escherichia coli, Staphylococcus aureus and Bacillus spizizenii and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis and Curvularia Lunata microorganisms .

  • Preparation of 2-Aminoquinoline-3-Carbaldehydes : The preparation of 2-chloroquinoline-3-carbaldehyde derivatives through Vilsmeier-Haack formylation of N-arylacetamides and their use as a key intermediate for the preparation of 2-aminoquinoline-3-carbaldehydes is another application .

  • Synthesis of Biologically Important Compounds : This compound and its derivatives have attracted much attention due to their considerable biological and pharmacological activities, including antimicrobial, anti-inflammatory, antimalarial, and antivirus activities .

  • Synthesis of Pyridoquinolinones : One-pot synthesis of pyridoquinolinones was achieved by treating substituted acetanilide with DMF and POCl3 to produce 2-chloroquinoline-3-carbaldehyde. To this reaction mixture, a secondary amide was added in POCl3 solution containing one drop of DMF, and the mixture was heated for a further 2-3 hours at 75°C .

  • Preparation of Schiff’s Bases : 2-Chloroquinoline-3-carbaldehyde reacted with primary amines to produce Schiff’s bases .

  • Synthesis of Thiazolidinone and Thiazoline Derivatives : 2-Chloroquinoline-3-carbaldehyde reacted with ethylene glycol and hydrazine hydrate to afford 3-(1,3-dioxolan-2-yl)-2-hydrazinoquinoline. This compound reacted with substituted isothiocyanates and with α-halocarbonyl compounds to yield thiazolidinone and thiazoline derivatives .

  • Synthesis of 3-Cyano-5-Methyl-2-Aminothiophenes : 2-Chloroquinoline-3-carbaldehyde was used in the synthesis of substituted 3-cyano-5-methyl-2-aminothiophenes .

  • Synthesis of 6-Aminouracils : The compound was used in a one-pot reaction with 6-aminouracils and dimedone .

Safety And Hazards

2-Chloroquinoline-3-carbaldehyde can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 2-Chloroquinoline-3-carbaldehyde involve further exploration of its chemistry and applications . Recent research data highlights the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The biological evaluation and the synthetic applications of the target compounds are areas of ongoing research .

properties

IUPAC Name

2-chloroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKQWXCBSNMYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351108
Record name 2-chloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroquinoline-3-carbaldehyde

CAS RN

73568-25-9
Record name 2-chloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-quinolinecarboxaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 0.46 mL (3.30 mmol) of diisopropylamine in 8 mL of THF at 0.C was added 1.53 mL (3.30 mmol) of n-BuLi dropwise. After 20 min the solution was cooled to -78° C. and 2-chloroquinoline (491 mg, 3.0 mmol) was added neat. The mixture was stirred at -78° C. for 30 min, then dimethylformamide (0.39 mL, 5.04 mmol) was added dropwise and the reaction mixture was stirred an additional 30 min at this temperature. After quenching at -78° C. with glacial acetic acid (1 mL), the mixture was warmed to room temperature and diluted with ether (30 mL). The organic phase was washed with saturated NaHCO3 solution (10 mL) and brine (10 mL), and was dried over MgSO4. Concentration afforded 2-chloro-3-quinolinecarboxaldehyde (530 mg, 92%) as a light yellow solid (mp 145°-149° C.), which was used directly in the next step without further purification. Recrystallization from ethyl acetate afforded the pure compound as light yellow needles: mp (mp 148°-149° C. reported in Meth-Cohn, O.; Narhe, B.; Tarnowski, B. J. Chem. Soc. Perkin Trans. I 1981, 1520.). 1H NMR (300 MHz, CDCl3)δ10.57 (s, 1H), 8.77 (s, 1H), 8.08 (d, 1H, J =9 Hz), 8.0 (d, IH, J =9 Hz), 7.90 (t, 1H, J =9 Hz), 7.67 (t, 1H, J =9 Hz); IR (nujol) 1685, 1575, 1045, 760, 745 cm-1.
Quantity
0.46 mL
Type
reactant
Reaction Step One
[Compound]
Name
0.C
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0 (± 1) mol
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reactant
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1.53 mL
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8 mL
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Quantity
491 mg
Type
reactant
Reaction Step Two
Quantity
0.39 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 0.46 mL (3.30 mmol) of diisopropylamine in 8 mL of THF at 0° C. was added 1.53 mL (3.30 mmol) of n-BuLi dropwise. After 20 min the solution was cooled to -78° C. and 2-chloroquinoline (491 mg, 3.0 mmol) was added neat. The mixture was stirred at -78° C. for 30 min, then dimethylformamide (0.39 mL, 5.04 mmol) was added dropwise and the reaction mixture was stirred an additional 30 min at this temperature. After quenching at -78° C. with glacial acetic acid (1 mL), the mixture was warmed to room temperature and diluted with ether (30 mL). The organic phase was washed with saturated NaHCO3 solution (10 mL) and brine (10 mL), and was dried over MgSO4. Concentration afforded 2-chloro-3-quinolinecarboxaldehyde (530 mg, 92%) as a light yellow solid (mp 145°-149° C.), which was used directly in the next step without further purification. Recrystallization from ethyl acetate afforded the pure compound as light yellow needles: mp 149°-150° C. (mp 148°-149° C. reported in Meth-Cohn, O.; Narhe, B.; Tarnowski, B. J. Chem. Soc. Perkin Trans. I 1981, 1520.). 1H NMR (300 MHz, CDCl3) δ 10.57 (s, 1H), 8.77 (s, 1H), 8.08 (d, 1H, J=9 Hz), 8.0 (d, 1H, J=9 Hz), 7.90 (t, 1H, J=9 Hz), 7.67 (t, 1H, J=9 Hz); IR (nujol) 1685, 1575, 1045, 760, 745 cm-1.
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
1.53 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
491 mg
Type
reactant
Reaction Step Two
Quantity
0.39 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Where the starting material above is a 2-chloro-3-cyanoquinoline, this can be prepared by starting from an appropriate substituted acetanilide. This is heated with phosphoryl chloride and dimethylformamide to give the corresponding 2-chloro-3-quinolinecarboxaldehyde. The process involved is discussed in detail by meth-Cohn et al., J. Chem. Soc., Perkin Trans. 1, 1981, 1520. The chloroquinolinecarboxaldehyde is then reacted with hydroxylamine hydrochloride, formic acid and sodium formate with heating to give the corresponding 3-cyano-2(1H)-quinolinone. This is then heated with an excess of phosphoryl chloride to give the desired 2-chloro-3-cyanoquinoline.
Quantity
0 (± 1) mol
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Reaction Step One
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Name
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloroquinoline-3-carbaldehyde
Reactant of Route 2
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Reactant of Route 5
2-Chloroquinoline-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-Chloroquinoline-3-carbaldehyde

Citations

For This Compound
799
Citations
BF Abdel-Wahab, RE Khidre - Journal of Chemistry, 2013 - hindawi.com
… This review deals with synthesis and reactions of 2-chloroquinoline-3-carbaldehyde during … a survey of the literature on 2-chloroquinoline-3-carbaldehyde chemistry and provide useful …
Number of citations: 25 www.hindawi.com
WS Hamama, ME Ibrahim, AA Gooda, HH Zoorob - RSC advances, 2018 - pubs.rsc.org
This review highlights the recently cited research data in the literature on the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications over the period …
Number of citations: 47 pubs.rsc.org
FA El-Samahy, NM Ibrahim… - Phosphorus, Sulfur, and …, 2016 - Taylor & Francis
… and in the organophosphorus chemistry of carbonyl compounds,Citation 1 , Citation 13 - Citation 17 we have now studied the carbonyl olefination of 2-chloroquinoline-3-carbaldehyde (…
Number of citations: 6 www.tandfonline.com
THS Kumara, G Nagandrappa, N Chandrika… - … Section C: Structural …, 2016 - scripts.iucr.org
… Dry grinding of a mixture of 2-chloroquinoline-3-carbaldehyde and 4-… The reactions between phenylhydrazinium chloride and either 2-chloroquinoline-3-carbaldehyde or 2-chloro-6-…
Number of citations: 5 scripts.iucr.org
RU Pokalwar, RV Hangarge, PV Maske, MS Shingare - Arkivoc, 2006 - arkat-usa.org
α-Hydroxyphosphonates 2a-g derived from 2-chloroquinolin-3-carbaldehyde 1a-g by modified Abramov reaction using chloro (trimethyl) silane (TMSCl) and subsequent α-…
Number of citations: 83 www.arkat-usa.org
GM Ziarani, R Moradi, F Mohajer, A Badiei - Journal of Physics and …, 2022 - Elsevier
… Design and synthesis of a mesoporous silica material functionalized with 2-chloroquinoline-3-carbaldehyde (SBA-Pr-NCQ) were developed. The pore structure of functionalized …
Number of citations: 8 www.sciencedirect.com
N Chandrika, THS Kumara, N Gopalpur… - Journal of Applicable …, 2013 - researchgate.net
… In this article, the authors describe the synthesis of 2-chloroquinoline-3-carbaldehyde phenyl hydrazones by two methods – (1) in solution, by stirring the reactants in MeOH at room …
Number of citations: 4 www.researchgate.net
A Rezvanian, F Noorakhtar, V Zadsirjan… - Monatshefte für Chemie …, 2023 - Springer
… [26, 27] and particularly using diketene as one of the essential components [28], we became attracted how a Wittig adduct generated in situ from 2-chloroquinoline-3-carbaldehyde and 1…
Number of citations: 0 link.springer.com
M Shiri, R Pourabed, V Zadsirjan, E Sodagar - Tetrahedron Letters, 2016 - Elsevier
… that the three component reaction of 2-chloroquinoline-3-carbaldehyde, 1,3-dicarbonyl … report a three component reaction of 2-chloroquinoline-3-carbaldehyde, 6-aminouracils and …
Number of citations: 26 www.sciencedirect.com
AH Romero - Synthetic Communications, 2016 - Taylor & Francis
… An alternative, convenient, and efficient procedure for the synthesis of 2-chloroquinoline-3-carbaldehyde was carried out by the action of Vilsmeier’s reagent on acetanilides using …
Number of citations: 12 www.tandfonline.com

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